

Comparative Guide: NVP-ACQ090 vs. Wortmannin Selectivity Profiles

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Compound of Interest

Compound Name: Nvp acq090

CAS No.: 362612-47-3

Cat. No.: B1677047

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Executive Summary: Mechanism of Action

Feature	NVP-ACQ090	Wortmannin
Primary Target	SST3 (Somatostatin Receptor Subtype 3)	PI3K (Pan-Class I, II, III)
Protein Class	GPCR (G-Protein Coupled Receptor)	Lipid Kinase / PIKK Family
Mechanism	Competitive Antagonist (Non-peptidic)	Covalent, Irreversible Inhibitor (Lysine covalent modification)
Binding Mode	Reversible binding to transmembrane pocket	Irreversible alkylation of catalytic Lysine (e.g., Lys-802 in p110)
Primary Utility	Validating SST3-specific receptor functions (e.g., neuronal cilia signaling).[1]	Blocking total PI3K/Akt pathway flux; inducing autophagy (via Vps34).

Detailed Selectivity Profiles

NVP-ACQ090: The SST3 Precision Tool

NVP-ACQ090 was developed by Novartis as a probe to dissect the function of the enigmatic SST3 receptor, often found on neuronal primary cilia.^[1] Its value lies in its ability to distinguish SST3 activity from other somatostatin receptor subtypes (SST1, 2, 4, 5) which often co-express.

- SST3 Affinity: High potency (, nM).
- Isoform Selectivity:
 - >100-fold selective against hSST1, hSST2, hSST4, and hSST5.
 - Does not bind to opioid, dopamine, or adrenergic receptors at relevant concentrations.
- Signaling Impact: Blocks Somatostatin-14 (SS-14) induced coupling, preventing the inhibition of adenylyl cyclase and the modulation of downstream kinases (MAPK/PI3K).

Wortmannin: The Broad-Spectrum Hammer

Wortmannin is a fungal metabolite used as a "pan-inhibitor."^[1] While potent, its selectivity profile is "dirty" at micromolar concentrations, requiring strict dose titration to avoid off-target effects on DNA repair enzymes.^[1]

- PI3K Potency: Nanomolar IC₅₀ (nM) for Class I PI3Ks ().
- Off-Target Kinase Inhibition (Concentration Dependent):
 - < 10 nM: Selective for PI3K Class I.
 - 10–50 nM: Inhibits Myosin Light Chain Kinase (MLCK).

- > 100 nM: Inhibits DNA-PKcs, ATM, and ATR (critical DNA damage response kinases).
- > 200 nM: Inhibits mTOR (independent of PI3K) and PLK1.
- **Stability Warning:** Wortmannin is unstable in aqueous solution (mins at pH 7.4), often leading to transient inhibition unless replenished.

Quantitative Data Comparison

The following table contrasts the inhibitory concentrations. Note the difference in units (for receptor binding vs. for enzyme inhibition).

Target / Isoform	NVP-ACQ090 Activity (/)	Wortmannin Activity ()
SST3 (Human)	8.15 (nM)	No Effect
SST1 / SST2 / SST4 / SST5	(Inactive)	No Effect
PI3K Class I ()	No Effect	2 – 4 nM
PI3K Class III (Vps34)	No Effect	2 – 10 nM
DNA-PKcs	No Effect	16 – 150 nM
mTOR	No Effect	~200 nM
MLCK	No Effect	~20 nM

Experimental Workflow: Dissecting the SST3-PI3K Axis

A common research objective is determining if a cellular phenotype (e.g., memory consolidation, cilia length control) is driven by SST3 signaling feeding into the PI3K pathway.

The "Double-Block" Protocol

This self-validating system uses both inhibitors to map the signal flow.[\[1\]](#)

Hypothesis: Somatostatin (ligand)

SST3

PI3K

Akt.

Step-by-Step Methodology:

- Serum Starvation: Starve cells (e.g., HEK293-SST3 or neurons) for 4–12 hours to reduce basal PI3K/Akt activity.
- Pre-treatment (Arm A - Receptor Block):
 - Treat cells with NVP-ACQ090 (1 M) for 30 minutes.[\[1\]](#)
 - Rationale: 1 M ensures full saturation of SST3 without off-target GPCR binding.[\[1\]](#)
- Pre-treatment (Arm B - Kinase Block):
 - Treat cells with Wortmannin (100 nM) for 15 minutes.
 - Rationale: 100 nM fully ablates PI3K activity. Short incubation prevents degradation of Wortmannin.
- Stimulation:
 - Stimulate with Somatostatin-14 (100 nM) for 5–15 minutes.[\[1\]](#)

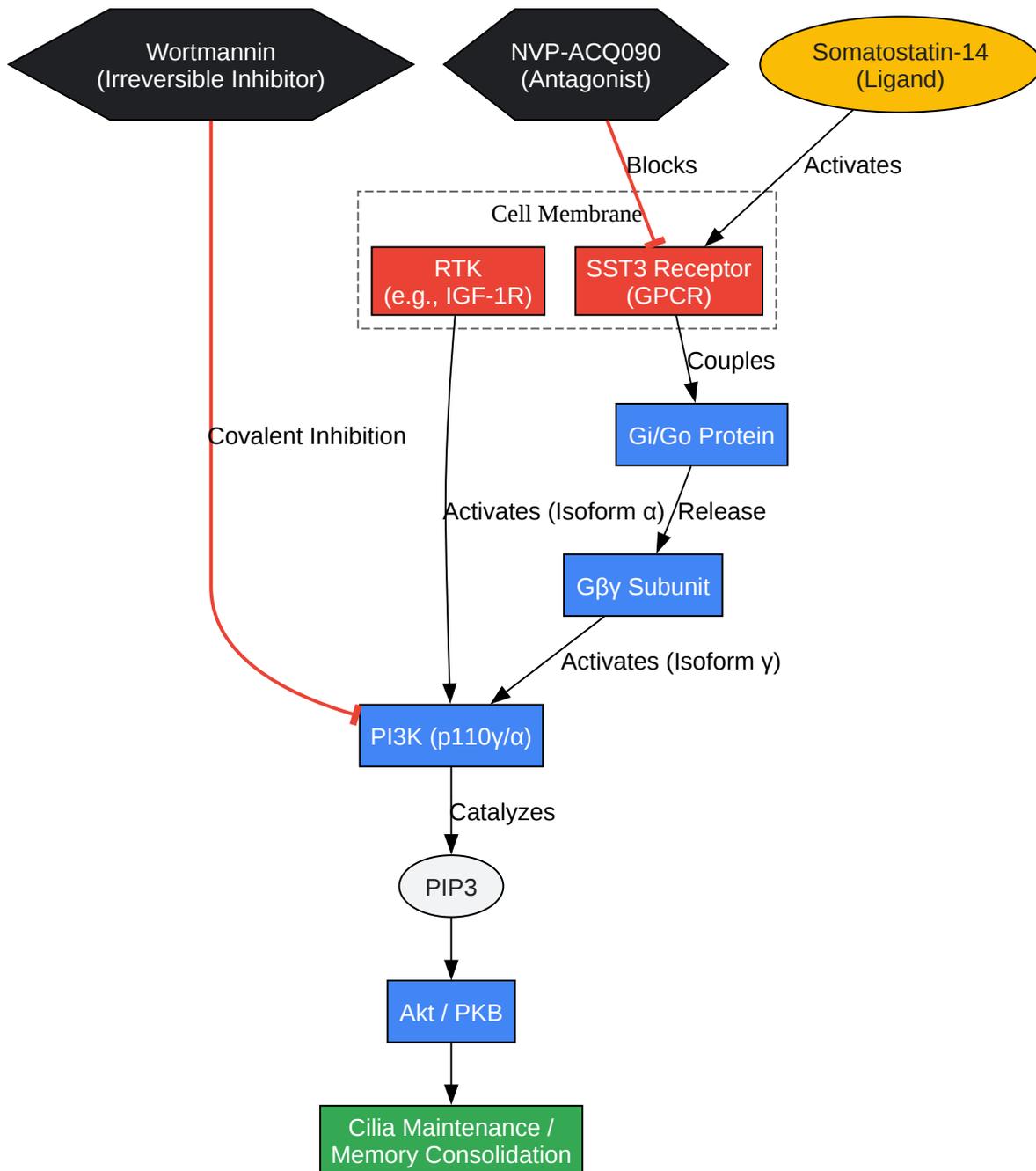
- Readout:
 - Lyse cells and immunoblot for p-Akt (Ser473) (PI3K marker) and p-ERK1/2.[1]

Interpretation:

- If NVP-ACQ090 blocks p-Akt: The PI3K activation is strictly SST3-dependent.[1]
- If Wortmannin blocks p-Akt but NVP-ACQ090 does not: The PI3K activation is mediated by a different receptor (e.g., IGF-1R transactivation) or constitutive activity.[1]

Pathway Visualization

The following diagram illustrates the distinct intervention points of NVP-ACQ090 and Wortmannin within the GPCR-PI3K signaling crosstalk.



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Caption: Schematic showing NVP-ACQ090 blocking the receptor-level input vs. Wortmannin blocking the downstream kinase effector.[1]

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